Home > Products > Building Blocks P15059 > 4-Fluoro-3-(3-methoxyphenyl)benzoic acid
4-Fluoro-3-(3-methoxyphenyl)benzoic acid - 1181452-19-6

4-Fluoro-3-(3-methoxyphenyl)benzoic acid

Catalog Number: EVT-1728287
CAS Number: 1181452-19-6
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic Acid (LY293111)

  • Compound Description: LY293111 is an experimental anti-cancer agent that exhibits long-lived circulating metabolites in rats. Studies have shown its primary metabolic pathway involves glucuronidation in various species, including mice, rats, monkeys, and humans. []
  • Relevance: While structurally distinct from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, LY293111 shares a common benzoic acid core. This emphasizes the significance of the benzoic acid moiety in medicinal chemistry and its potential application in diverse therapeutic areas, ranging from cancer treatment to anti-inflammatory therapies. [, ]

2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole

  • Compound Description: This compound was synthesized by condensing 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide. []
  • Relevance: This compound and 4-Fluoro-3-(3-methoxyphenyl)benzoic acid share a crucial structural motif: the 4-fluoro-3-substituted phenyl group. The presence of this motif in both compounds suggests a potential shared pharmacophore and highlights its importance in influencing biological activity. []

(4-Fluoro-3-[131I]iodobenzyl)guanidine ([131I]FIBG)

  • Compound Description: [131I]FIBG is a radiolabeled derivative of meta-iodobenzylguanidine (MIBG), a radiopharmaceutical used in the diagnosis and treatment of neuroendocrine tumors. In vitro studies comparing [131I]FIBG and [125I]MIBG showed that both compounds remained predominantly intact in the cell culture supernatants even after 48 hours. [, ]
  • Relevance: The structural similarity lies in the presence of a fluorine atom at the para position and a substituted group at the meta position on the benzene ring in both [131I]FIBG and 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This suggests that modifications at these positions might be crucial for achieving specific biological activities or pharmacokinetic properties. [, ]

9,10-Bis(4-fluoro-3-trifluoromethylphenyl)anthracene and 2,7-Bis(4-fluoro-3-trifluoromethylphenyl)fluorene

  • Compound Description: These are two bisfluoro monomers synthesized via cross-coupling reactions. These monomers are used to prepare poly(arylene ether)s with high thermal stability and solubility in a range of organic solvents. []
  • Relevance: Both monomers, like 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, have a 4-fluoro-3-substituted phenyl ring. This commonality highlights the versatility of this structural motif in building complex molecules with potentially valuable properties, as demonstrated by the resulting poly(arylene ether)s. []

NCX-2216 (3-[4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester)

  • Compound Description: NCX-2216 is a nitric oxide (NO)-releasing derivative of flurbiprofen that also incorporates a ferulic acid moiety. Research indicates its potential in mitigating β-amyloid deposition in an Alzheimer's disease transgenic mouse model. Unlike flurbiprofen, NCX-2216 demonstrably avoids causing significant gastric damage while effectively suppressing prostaglandin production. []
  • Relevance: NCX-2216 and 4-Fluoro-3-(3-methoxyphenyl)benzoic acid both feature a benzene ring with a fluorine substitution at the ortho position and a methoxy group at the meta position. This shared structural element suggests the potential importance of these substituents in determining pharmacological activity and safety profiles. []

3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

  • Compound Description: HMPA is a gut microbiota-produced metabolite of 4-hydroxy-3-methoxycinnamic acid (HMCA). Studies demonstrate its beneficial effects against diet-induced obesity, hepatic steatosis, and insulin resistance in mice. []
  • Relevance: Although structurally distinct from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, HMPA shares a similar substitution pattern on the benzene ring, with a hydroxy group at the para position and a methoxy group at the meta position. This shared feature may suggest a potential role of these substituents in influencing metabolic pathways. []

(E)-1-(Aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-ones and 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes

  • Compound Description: These two series of compounds, chalcone derivatives, and pyrazolines, respectively, were synthesized and evaluated for their antifungal activities. The chalcone derivatives generally showed better antifungal activity compared to the pyrazolines. []

(3-[211At]astato-4-fluorobenzyl)guanidine ([211At]AFBG)

  • Compound Description: [211At]AFBG is another radiolabeled analog of MIBG, potentially useful for targeted radiotherapy of neuroendocrine tumors. []
  • Relevance: [211At]AFBG features a fluorine atom at the para position of the benzyl group, directly mirroring the fluorine substitution in 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This emphasizes the potential significance of fluorine substitution in influencing the compound's pharmacokinetic and pharmacodynamic properties. []

6-(4-Hydroxy-3-methoxyphenyl)-hexanoic Acid (HMPHA)

  • Compound Description: HMPHA is a phenolic compound isolated from Pycnocycla spinosa. It shows significant antispasmodic and antidiarrheal activities, suggesting potential as a lead compound for new spasmolytic remedies. []
  • Relevance: HMPHA's structure features a 4-hydroxy-3-methoxyphenyl moiety, similar to the substitution pattern observed in 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This shared feature suggests a possible connection between this substitution pattern and the compound's therapeutic effects on smooth muscle activity. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This compound is a secondary amine synthesized via a reductive amination reaction using NaBH4/I2 as the reducing agent. []
  • Relevance: This compound highlights the diversity of potential molecules containing a fluorine-substituted benzene ring. Although structurally different from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, the presence of a 4-fluoro-3-chloroaniline moiety emphasizes the broad applicability of fluorine-containing benzene derivatives in synthetic chemistry. []

Liquid Crystalline Polyaniline and Phthalocyanine-Based Polysiloxanes

  • Compound Description: These are polymers that exhibit liquid crystalline properties, synthesized using cholesteryl 4-(2-propenyloxy)-benzoate, 4-(allyloxy)-3-fluorobenzoic acid, and poly(methylhydrogeno)siloxane. []
  • Relevance: The incorporation of 4-(allyloxy)-3-fluorobenzoic acid into these polymers emphasizes the versatility of benzoic acid derivatives, like 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, as building blocks for materials with unique properties, such as liquid crystallinity. The presence of the fluorine atom in a similar position to 4-Fluoro-3-(3-methoxyphenyl)benzoic acid further emphasizes the potential significance of this substitution pattern. []

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

  • Compound Description: This novel compound is a halogenated chalcone synthesized via Claisen-Schmidt condensation and is considered a potential therapeutic agent against leishmaniasis. []
  • Relevance: Similar to 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, this compound features a fluorine atom at the ortho position and a methoxy group at the para position of a benzene ring. This shared structural feature highlights the potential of such substitutions in developing antiparasitic drugs. []

3′-Floxuridinyl 4-[3-(3, 5-Di-t-butyl-4-methoxyphenyl)-3-oxo-propenyl]benzoate (3′-O-BOBA-FUDR)

  • Compound Description: 3′-O-BOBA-FUDR is a novel dual-action antitumor prodrug designed by combining a floxuridine moiety with a substituted chalcone derivative (BOBA). In vitro studies showed improved antiproliferative activity of 3′-O-BOBA-FUDR compared to FUDR alone. []
  • Relevance: This compound underscores the relevance of benzoic acid derivatives in medicinal chemistry. Although structurally different from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, the presence of a benzoic acid ester linked to a chalcone structure with a methoxyphenyl group highlights the importance of exploring diverse chemical modifications on the benzoic acid scaffold for developing new drugs. []

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (Bexarotene) and (E)-3-(3-(1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic Acid (CD3254)

  • Compound Description: Bexarotene, an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL), and CD3254 are retinoid X receptor (RXR) agonists. The study aimed to develop novel RXR selective agonists based on these two compounds with improved potency and selectivity compared to bexarotene. []
  • Relevance: While structurally different from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, both bexarotene and CD3254 share the benzoic acid core, emphasizing the importance of this moiety in designing RXR modulators. This study highlights the potential of modifying the benzoic acid scaffold to achieve desired pharmacological profiles. []

3-Chloro-4-methoxybenzoic Acid

  • Compound Description: This benzoic acid derivative, isolated from Bjerkandera adusta, exhibits potent activity in promoting the activity of the ubiquitin-proteasome (UPP) and autophagy-lysosome pathways (ALP), suggesting potential as an anti-aging agent. This compound showed strong activation of cathepsins B and L. []
  • Relevance: This compound and 4-Fluoro-3-(3-methoxyphenyl)benzoic acid share a similar substitution pattern on the benzene ring, with a halogen at the meta position and a methoxy group at the para position. This shared feature highlights the significance of exploring benzoic acid derivatives with these specific substitutions for developing novel therapeutics, especially in the context of aging-related diseases. []

Curcumin (1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione)

  • Compound Description: Curcumin is a natural polyphenol with various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Studies have investigated its metabolism and excretion in rats, identifying glucuronides of tetrahydrocurcumin and hexahydrocurcumin as major biliary metabolites. []
  • Relevance: Curcumin, specifically its dihydroferulic acid metabolite, highlights the presence of a 4-hydroxy-3-methoxyphenyl moiety, which is also present in 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This structural similarity suggests a potential relationship between this specific substitution pattern and the biological activities observed in both compounds. []

2-(4-Hydroxy-3-methoxyphenyl)ethyl Hexa- and Octacosanoates

  • Compound Description: These are two new esters isolated from the leaves of Cinnamomum reticulatum Hay. []
  • Relevance: These esters, particularly their shared 2-(4-hydroxy-3-methoxyphenyl)ethyl group, demonstrate a structural similarity with 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This emphasizes the recurring presence of this specific substitution pattern in natural products, suggesting a possible role in their biological functions. []

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA)

  • Compound Description: 2N1HIA is a compound identified as an inhibitor of osteoclast differentiation. It acts by attenuating bone resorption activity and shows potential as a therapeutic agent for osteoporosis and other bone diseases. []
  • Relevance: This compound and 4-Fluoro-3-(3-methoxyphenyl)benzoic acid both possess a benzene ring with a fluorine substituent at the ortho position and a methoxy group at the meta position. This structural similarity indicates the potential relevance of these substitutions in influencing bone metabolism. []

Ethyl 3-(4′-Geranyloxy-3-methoxyphenyl)-2-propenoate (EGMP)

  • Compound Description: EGMP is a geranylated derivative of ferulic acid, showing chemopreventive effects against colon and tongue carcinogenesis in rat models. It exhibits stronger suppressive effects on cell proliferation compared to ferulic acid. [, , ]
  • Relevance: EGMP, similar to 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, features a 3-methoxyphenyl group, although it is linked via a propenoate group in EGMP. This structural resemblance suggests a potential association between this particular substitution pattern and the compound's chemopreventive properties. [, , ]

Furan-2-carboxylic Acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077 is a selective cathepsin K inhibitor. It demonstrates potential as a therapeutic agent for osteoporosis by inhibiting bone resorption without affecting bone formation. []
  • Relevance: OST-4077 highlights a structure with a fluorine-substituted benzene ring. Although structurally distinct from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, this compound emphasizes the broad therapeutic applicability of fluorine-containing molecules in medicinal chemistry. []

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic Acid (MK-0533)

  • Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulator that shows potential for treating type 2 diabetes mellitus (T2DM) with a reduced risk of adverse effects associated with PPARgamma full agonists. []
  • Relevance: MK-0533 underscores the significance of exploring structurally diverse molecules with potential therapeutic applications. Although structurally distinct from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, the presence of both a methoxyphenyl and a carboxylic acid group emphasizes the recurring importance of these moieties in drug design. []

Methyl 4-Methoxy-3-(3-methylbut-2-enoyl)benzoate

  • Compound Description: This compound is a newly identified natural product, isolated from the ethanolic extract of Piper fuligineum, alongside other known kavalactones and benzoic acid derivatives. []
  • Relevance: This newly discovered natural product shares the benzoic acid core with 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This finding further emphasizes the prevalence and diversity of benzoic acid derivatives in nature, particularly in plants like Piper fuligineum. []

4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic Acid (NC-5)

  • Compound Description: NC-5 is a benzoic acid derivative with potent anti-influenza activity both in vitro and in vivo, including against oseltamivir-resistant strains. It inhibits viral neuraminidase activity and suppresses viral protein expression. []
  • Relevance: NC-5 highlights the pharmaceutical potential of benzoic acid derivatives. Although structurally different from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, both compounds share the core benzoic acid moiety, demonstrating its versatility in various medicinal applications. []

Benzoic Acid

  • Compound Description: Benzoic acid is a simple aromatic carboxylic acid commonly used as a food preservative. In combination with Bacillus coagulans and oregano oil, benzoic acid showed potential in improving gut health and growth performance in piglets challenged with enterotoxigenic Escherichia coli. []
  • Relevance: Benzoic acid represents the core structure of 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. This underscores the importance of the benzoic acid moiety as a fundamental building block for various applications, ranging from food preservation to potential therapeutic interventions for gut health. []

Methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate and 2-Hydroxy-3-(6-hydroxy-6-methylhept-1-en-2-yl)benzoic Acid

  • Compound Description: These two compounds are new benzoic acid derivatives isolated from the endophytic fungus Aspergillus versicolor. []
  • Relevance: These compounds, like 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, emphasize the prevalence of benzoic acid derivatives as naturally occurring compounds with potential biological activities. The presence of various substituents on the benzene ring highlights the diversity within this class of compounds. []

BMS-955176 (GSK3532795)

  • Compound Description: GSK3532795 is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) derived from betulinic acid. It exhibits broad coverage against various HIV polymorphisms and a favorable pharmacokinetic profile. []
  • Relevance: Although structurally distinct from 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, GSK3532795 highlights the importance of strategic molecular design and modification in developing new drugs. The study emphasizes how carefully chosen substituents can significantly impact a molecule's pharmacological properties, potentially leading to enhanced efficacy and safety profiles. []

Encapsulated Benzoic Acid

  • Compound Description: Encapsulated benzoic acid refers to the compound enclosed within a vegetable oil matrix for controlled release in broiler diets. This encapsulation method aims to modify the release kinetics of benzoic acid within the gastrointestinal tract, potentially enhancing its beneficial effects. []
  • Relevance: This approach highlights the importance of formulation and delivery strategies in optimizing the effects of compounds like benzoic acid and, by extension, 4-Fluoro-3-(3-methoxyphenyl)benzoic acid. Modifying the release profile can influence bioavailability, target specificity, and minimize potential side effects. []

4-[(3-Methoxy-2-oxidobenzylidene)azaniumyl]benzoic Acid

  • Compound Description: This Schiff base molecule, characterized by X-ray crystallography, exists in a zwitterionic form stabilized by an intramolecular N—H⋯O hydrogen bond. []
  • Relevance: This compound shares the benzoic acid core with 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, highlighting the structural diversity achievable through simple modifications. This example demonstrates how changing the linker and introducing additional functional groups can significantly impact the compound's chemical properties. []

New Polyketides and Benzoic Acid Derivatives from Neosartorya quadricincta KUFA 0081

  • Compound Description: This research reports the isolation of new polyketides and benzoic acid derivatives from the marine sponge-associated fungus Neosartorya quadricincta KUFA 0081. These compounds were primarily inactive in antibacterial, antifungal, and in vitro anticancer assays. []
  • Relevance: The isolation of these novel benzoic acid derivatives alongside 4-Fluoro-3-(3-methoxyphenyl)benzoic acid further underscores the abundance and diversity of this class of compounds in nature, particularly in microorganisms like fungi. These findings suggest the potential of these organisms as a source of novel bioactive molecules. []

Naturally Occurring Benzoic Acid in Fermented Skim Milk

  • Compound Description: This research focuses on investigating the natural production of benzoic acid in skim milk fermented by various commercial cheese starters. The study explored the influence of starter culture and fermentation conditions on benzoic acid production. []
  • Relevance: The study highlights the natural occurrence of benzoic acid, the core structure of 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, in fermented dairy products. This finding suggests the potential role of microorganisms in modifying and producing benzoic acid derivatives in food matrices. []

Properties

CAS Number

1181452-19-6

Product Name

4-Fluoro-3-(3-methoxyphenyl)benzoic acid

IUPAC Name

4-fluoro-3-(3-methoxyphenyl)benzoic acid

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)

InChI Key

BBTQVQXPEYUIRD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.